molecular formula C11H13ClFNO B13604633 4-(4-Chloro-3-fluorophenoxy)piperidine CAS No. 367501-02-8

4-(4-Chloro-3-fluorophenoxy)piperidine

Cat. No.: B13604633
CAS No.: 367501-02-8
M. Wt: 229.68 g/mol
InChI Key: FKKIMHRWJDGOEQ-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-fluorophenoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-chloro-3-fluorophenoxy group. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-fluorophenoxy)piperidine typically involves the reaction of 4-chloro-3-fluorophenol with piperidine under specific conditions. One common method involves the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-fluorophenoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

4-(4-Chloro-3-fluorophenoxy)piperidine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-fluorophenoxy)piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-2-fluorophenoxy)piperidine
  • 4-(4-Fluoro-3-trifluoromethylphenoxy)piperidine
  • 4-(4-Chloro-3-trifluoromethylphenoxy)piperidine

Uniqueness

4-(4-Chloro-3-fluorophenoxy)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

CAS No.

367501-02-8

Molecular Formula

C11H13ClFNO

Molecular Weight

229.68 g/mol

IUPAC Name

4-(4-chloro-3-fluorophenoxy)piperidine

InChI

InChI=1S/C11H13ClFNO/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2

InChI Key

FKKIMHRWJDGOEQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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